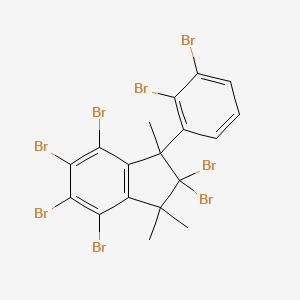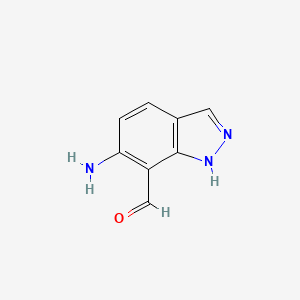![molecular formula C35H36O6 B585923 (2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone CAS No. 306968-44-5](/img/new.no-structure.jpg)
(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone is a complex organic compound with a cyclohexanone core. This compound is characterized by multiple phenylmethoxy groups and a hydroxyl group, making it a highly functionalized molecule. Its unique structure allows it to participate in various chemical reactions and makes it a valuable compound in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Cyclohexanone Core: The cyclohexanone core can be synthesized through an aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form the cyclohexanone.
Introduction of Phenylmethoxy Groups: The phenylmethoxy groups can be introduced through nucleophilic substitution reactions. Benzyl alcohols can be reacted with the cyclohexanone core in the presence of a strong base to form the phenylmethoxy groups.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, where a suitable oxidizing agent, such as pyridinium chlorochromate (PCC), is used to oxidize a secondary alcohol to a ketone, followed by reduction to form the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or an aldehyde.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenylmethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), benzyl bromide (C6H5CH2Br)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary alcohols
Substitution: Formation of substituted cyclohexanone derivatives
科学的研究の応用
Chemistry
In chemistry, (2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions. Its structure allows it to interact with various enzymes, providing insights into enzyme mechanisms and kinetics.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The phenylmethoxy groups and hydroxyl group can be modified to enhance biological activity and selectivity towards specific molecular targets.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable precursor for the production of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of (2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone involves its interaction with specific molecular targets. The hydroxyl group and phenylmethoxy groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, modulating their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
- (2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(methoxy)-5-[(methoxy)methyl]-cyclohexanone
- (2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(ethoxy)-5-[(ethoxy)methyl]-cyclohexanone
- (2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(propoxy)-5-[(propoxy)methyl]-cyclohexanone
Uniqueness
The uniqueness of (2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone lies in its multiple phenylmethoxy groups, which provide distinct steric and electronic properties. These groups enhance the compound’s ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable compound in various fields of research.
特性
CAS番号 |
306968-44-5 |
|---|---|
分子式 |
C35H36O6 |
分子量 |
552.667 |
IUPAC名 |
(2R,3S,4R,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C35H36O6/c36-31-21-35(37,26-38-22-27-13-5-1-6-14-27)34(41-25-30-19-11-4-12-20-30)33(40-24-29-17-9-3-10-18-29)32(31)39-23-28-15-7-2-8-16-28/h1-20,32-34,37H,21-26H2/t32-,33+,34+,35-/m0/s1 |
InChIキー |
JWXHKWBUBUUEFP-FLLNZLDLSA-N |
SMILES |
C1C(=O)C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(tert-Butyl)-7a-methylhexahydrobenzo[d]oxazol-2(3H)-one](/img/structure/B585850.png)
![5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline](/img/structure/B585852.png)





